molecular formula C15H13FN2OS2 B2929575 3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1089618-38-1

3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2929575
CAS No.: 1089618-38-1
M. Wt: 320.4
InChI Key: SCQRARWJTYMZAE-UHFFFAOYSA-N
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Description

“3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one . These compounds have been synthesized for various purposes, including the estimation of their cytotoxicity .


Synthesis Analysis

The synthesis of similar compounds involves the use of ethyl 2-aminothiophene-3-carboxylates as precursors . The process involves the creation of thienopyrimidinones containing thiosemicarbazide as well as 1,3,4-thiadiazole moieties .

Scientific Research Applications

Synthesis and Characterization

3-Ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is part of a broader class of thieno[2,3-d]pyrimidin-4(3H)-ones, compounds known for their diverse pharmacological properties. A green approach to synthesizing these compounds involves a catalytic four-component reaction showcasing step economy and reduced environmental impact (Taoda Shi et al., 2018). The synthesis pathways offer insights into the molecule's structure and potential modifications for enhanced activity.

Antimicrobial and Antifungal Properties

New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, including compounds related to this compound, have been evaluated for their antimicrobial and antifungal activities. These compounds showed promising results against various bacterial strains and Candida fungus species, indicating their potential in developing new antibacterial and antifungal agents (B. Kahveci et al., 2020).

Antiviral Activity

The antiviral properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been explored, with certain compounds exhibiting significant inhibitory effects against the human immunodeficiency virus (HIV-1), highlighting their potential as antiviral agents (M. Novikov et al., 2004).

Anticancer Potential

Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also uncovered their potential in cancer therapy. Compounds within this class have shown apoptosis-inducing effects in breast cancer models, indicating their promise as chemotherapeutic agents (E. Gad et al., 2020).

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory activities of 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, related to the core structure of this compound, have been documented. Some of these compounds exhibit significant activities, showcasing their potential in treating pain and inflammation (M. B. Devani et al., 1976).

Properties

IUPAC Name

3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c1-2-18-14(19)13-12(6-7-20-13)17-15(18)21-9-10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRARWJTYMZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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